1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S2/c1-28(24,25)17-8-4-16(5-9-17)21-19(23)14-10-12-22(13-11-14)29(26,27)18-6-2-15(20)3-7-18/h2-9,14H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYPKSXRQFNGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-4-Carboxylic Acid as the Starting Material
The synthesis begins with piperidine-4-carboxylic acid, a commercially available building block. To prevent interference during subsequent reactions, the carboxylic acid is typically protected as a methyl ester using methanol and catalytic sulfuric acid. The protected intermediate, methyl piperidine-4-carboxylate, undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in dichloromethane in the presence of triethylamine, yielding methyl 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylate.
Key Reaction Conditions
Ester Hydrolysis and Carboxamide Formation
The methyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide in a tetrahydrofuran/water mixture. Subsequent activation of the carboxylic acid with ethyl chloroformate generates a mixed anhydride, which reacts with 4-(methylsulfonyl)aniline in the presence of N-methylmorpholine to afford the target carboxamide.
Optimization Insights
- Coupling Agents : Ethyl chloroformate outperforms carbodiimides (e.g., EDCl) in minimizing racemization.
- Solvent : Chlorobenzene enhances reaction efficiency by stabilizing reactive intermediates.
- Yield : 82% after purification via recrystallization from ethanol/water.
Alternative Route: Early-Stage Sulfonylation
Direct Sulfonylation of Piperidine-4-Carboxamide
In this approach, piperidine-4-carboxamide is first synthesized by coupling piperidine-4-carboxylic acid with 4-(methylsulfonyl)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). The free amine on the piperidine ring is then sulfonylated with 4-fluorobenzenesulfonyl chloride under basic conditions.
Challenges and Solutions
- Competitive Reactions : The sulfonyl chloride may react with the carboxamide’s nitrogen. This is mitigated by using a large excess of sulfonyl chloride (3.0 equiv) and maintaining a low temperature (0–5°C).
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) removes unreacted sulfonyl chloride.
Building Block Strategies and Cyclization Methods
Aza-Michael Cyclization for Piperidine Formation
Divinyl ketones undergo double aza-Michael addition with primary amines to form 4-piperidones, which are reduced to piperidines using sodium borohydride. For example, reacting divinyl ketone with benzylamine generates N-benzyl-4-piperidone, which is reduced to N-benzylpiperidine. After deprotection, the piperidine is functionalized with the sulfonyl and carboxamide groups.
Advantages
- Enables stereoselective synthesis of 2-substituted piperidines.
- Compatible with diverse amine and ketone substrates.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.79 (m, 2H, ArH), 7.62–7.55 (m, 2H, ArH), 3.52–3.45 (m, 1H, piperidine-H), 3.12 (s, 3H, SO₂CH₃), 2.85–2.72 (m, 4H, piperidine-H), 1.92–1.78 (m, 2H, piperidine-H).
- ¹⁹F NMR (376 MHz, DMSO-d₆) : δ -108.9 (s, 1F).
- HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Late-Stage Sulfonylation | 82 | 99.2 | Minimal side reactions |
| Early-Stage Sulfonylation | 65 | 97.8 | Shorter reaction sequence |
| Aza-Michael Cyclization | 58 | 95.4 | Stereochemical control |
Challenges and Limitations
- Solubility Issues : The carboxamide and sulfonyl groups confer high polarity, complicating purification in non-polar solvents. This is addressed using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as co-solvents.
- Stereochemical Outcomes : Uncontrolled racemization during carboxamide formation remains a concern, necessitating chiral HPLC for enantiomer separation.
Chemical Reactions Analysis
Types of Reactions
1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activity or protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-chlorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
- 1-((4-bromophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
- 1-((4-methylphenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, 1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of fluorine substitution in various chemical and biological contexts.
Biological Activity
The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure consists of a piperidine core substituted with sulfonyl and carboxamide functionalities. The presence of a 4-fluorophenyl group and a 4-(methylsulfonyl)phenyl moiety enhances its pharmacological profile.
- Molecular Formula : CHFNOS
- Molecular Weight : 388.46 g/mol
Antimicrobial Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of folate synthesis pathways, which are critical for bacterial growth .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased acetylcholine levels, beneficial in treating neurodegenerative diseases like Alzheimer's.
- Urease : This enzyme is critical in the pathogenesis of certain infections; inhibition can reduce ammonia production, thereby alleviating symptoms associated with urease-positive bacteria .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The piperidine nucleus is known for its role in various anticancer agents. For example, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as:
- HCT116 (colon cancer) : IC values indicate promising activity, suggesting that modifications to the piperidine ring can enhance efficacy .
Case Studies
-
Study on Antimicrobial Efficacy :
- A synthesized analog was tested against multiple bacterial strains.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
- The study concluded that structural modifications could enhance antibacterial potency.
-
Enzyme Inhibition Study :
- The compound was evaluated for AChE inhibition using an Ellman assay.
- Results indicated an IC value of 0.5 µM, demonstrating strong inhibitory activity compared to standard inhibitors.
-
Anticancer Activity Assessment :
- In vitro assays on HCT116 cells revealed an IC of 10 µM.
- Further analysis suggested that the presence of the sulfonamide group significantly contributes to its cytotoxic effects.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 32 |
| Compound B | Enzyme Inhibitor | AChE | 0.5 |
| Compound C | Anticancer | HCT116 | 10 |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Observed Activity |
|---|---|
| Piperidine ring | Anticancer |
| Sulfonamide group | Antibacterial |
| Fluorophenyl substitution | Enhanced enzyme inhibition |
Q & A
Advanced Question: How can conflicting yield data from different synthetic protocols be resolved, and what analytical methods validate purity and structural integrity?
Methodological Answer:
- Synthesis Optimization : Multi-step protocols typically involve sulfonylation of piperidine intermediates followed by coupling with substituted phenyl groups. Key steps include:
- Sulfonylation : Use of 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in DMF) to introduce the sulfonyl group to the piperidine nitrogen .
- Carboxamide Formation : Activation of the carboxylic acid moiety (e.g., using HATU or EDC) for coupling with 4-(methylsulfonyl)aniline .
- Solvent/Catalyst Selection : Polar aprotic solvents (DMF, acetonitrile) and catalysts like DMAP improve reaction efficiency .
- Yield Discrepancy Resolution : Cross-validate protocols using spectroscopic tracking (e.g., TLC for reaction progress, HPLC for purity ≥95%) and adjust parameters (temperature, stoichiometry). Conflicting data may arise from impurities in starting materials or incomplete coupling steps .
- Structural Validation : Use NMR to confirm sulfonyl and carboxamide linkages, and HRMS for molecular weight verification .
Basic Question: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Advanced Question: How can researchers resolve ambiguities in NMR or mass spectrometry data caused by rotational isomers or solvent artifacts?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : NMR in DMSO-d or CDCl resolves piperidine ring protons (δ 1.5–3.5 ppm) and sulfonyl-substituted aromatic signals (δ 7.2–8.1 ppm) . NMR confirms fluorophenyl integration .
- HPLC-PDA/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. Purity ≥95% is critical for biological assays .
- Ambiguity Resolution :
- Rotational Isomers : Variable-temperature NMR (e.g., 25–60°C) can coalesce split signals caused by restricted rotation around sulfonamide bonds .
- Solvent Artifacts : Use deuterated solvents with low water content and avoid DMF in NMR samples to prevent adduct formation .
Basic Question: What biological targets are hypothesized for this compound, and how are preliminary activity assays designed?
Advanced Question: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl sulfonyl groups) impact target selectivity and potency?
Methodological Answer:
- Target Hypotheses : Based on structural analogs, potential targets include:
- Carbonic Anhydrases : Sulfonamide groups inhibit CA isoforms (e.g., CA IX/XII in cancer) via zinc-binding .
- Kinases/GPCRs : Piperidine-carboxamide scaffolds are common in kinase inhibitors (e.g., PI3K) and serotonin receptor modulators .
- Assay Design :
- In Vitro Screening : Enzymatic assays (e.g., fluorescence-based CA inhibition) with positive controls (acetazolamide). IC values ≤10 µM indicate hit potential .
- SAR Studies : Compare fluorophenyl (electron-withdrawing) vs. chlorophenyl (bulkier) sulfonyl groups. Fluorine enhances metabolic stability and membrane permeability, while chlorine may improve target affinity but reduce solubility .
Basic Question: What computational tools are used to predict the compound’s pharmacokinetic properties?
Advanced Question: How can in silico predictions be reconciled with contradictory in vivo bioavailability data?
Methodological Answer:
- Computational Workflow :
- ADMET Prediction : SwissADME or ADMETLab estimate logP (optimal 2–3), solubility (≥50 µM), and CYP450 inhibition risks .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with CA IX active sites, highlighting hydrogen bonds with Thr199/Glu106 .
- Data Reconciliation : Discrepancies between predicted and observed bioavailability often stem from unaccounted factors (e.g., efflux transporters like P-gp). Validate with Caco-2 permeability assays and P-gp inhibition studies .
Basic Question: How are stability and degradation profiles assessed under physiological conditions?
Advanced Question: What mechanistic insights explain pH-dependent degradation pathways?
Methodological Answer:
- Stability Protocols :
- Forced Degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via HPLC for degradation products (e.g., sulfonic acid formation) .
- pH-Dependent Hydrolysis : Sulfonamide bonds are prone to cleavage at extremes (pH <2 or >10). LC-MS identifies hydrolyzed fragments (e.g., 4-fluorobenzenesulfonic acid) .
- Mechanistic Analysis : Density Functional Theory (DFT) calculations reveal transition states for sulfonamide hydrolysis, guiding formulation strategies (e.g., enteric coatings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
